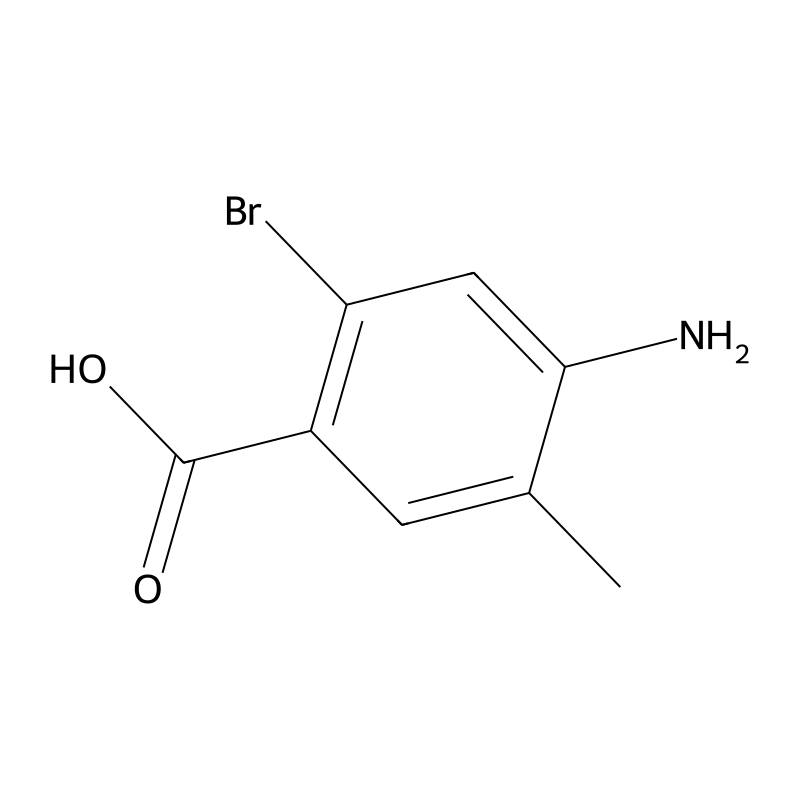

4-Amino-2-bromo-5-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Application: This compound is used in peptide synthesis .

- Method & Results: Specific methods and results may vary depending on the specific peptide being synthesized .

- Application: This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone .

- Method: It can be prepared from 2-bromo-4-methylbenzonitrile via hydrolysis .

- Results: Specific results may vary depending on the specific synthesis process .

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

4-Amino-2-methylbenzoic acid

2-Bromo-4-methylbenzoic acid

4-Bromo-2-methylbenzoic acid

- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Application: This compound is used in peptide synthesis .

- Method & Results: Specific methods and results may vary depending on the specific peptide being synthesized .

- Application: This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone .

- Method: It can be prepared from 2-bromo-4-methylbenzonitrile via hydrolysis .

- Results: Specific results may vary depending on the specific synthesis process .

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

4-Amino-2-methylbenzoic acid

2-Bromo-4-methylbenzoic acid

4-Bromo-2-methylbenzoic acid

4-Amino-2-bromo-5-methylbenzoic acid is an aromatic compound characterized by a benzene ring with three substituents: an amino group at the para position, a bromine atom at the ortho position, and a methyl group at the meta position relative to the amino group. Its molecular formula is , and it has a molecular weight of approximately 230.06 g/mol. The compound's structure contributes to its unique chemical properties and reactivity, which are influenced by the specific positioning of its functional groups on the benzene ring .

- Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic aromatic substitution.

- Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds when reacted with organoboron compounds.

- Reduction and Oxidation: The compound can be involved in reduction and oxidation reactions, particularly affecting the amino and carboxylic acid functionalities .

This compound exhibits potential biological activity, which may include:

- Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains.

- Pharmacological Effects: The presence of the amino group suggests potential interactions with biological systems, possibly influencing neurotransmitter pathways or serving as a precursor for drug synthesis .

Several methods have been developed for synthesizing 4-amino-2-bromo-5-methylbenzoic acid:

- Bromination of 5-Methylaminobenzoic Acid: This method involves brominating 5-methylaminobenzoic acid at the ortho position.

- Nitration followed by Reduction: Nitration of 2-bromo-5-methylbenzoic acid can yield the nitro derivative, which can then be reduced to form the amino compound.

- Direct Amination: The compound can also be synthesized through direct amination of 2-bromo-5-methylbenzoic acid using ammonia or amines under suitable conditions .

4-Amino-2-bromo-5-methylbenzoic acid is utilized in various applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive functional groups.

- Dyes and Pigments: The compound can be used in dye formulations owing to its aromatic nature.

- Research: It is often used in chemical research for studying reaction mechanisms involving aromatic compounds.

Similar Compounds

Several compounds share structural similarities with 4-amino-2-bromo-5-methylbenzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Amino-2-bromo-4-methylbenzoic acid | 745048-63-9 | 0.95 |

| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.92 |

| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | 0.98 |

| 4-Bromo-3-(hydroxymethyl)benzoic acid | 790230-04-5 | 0.98 |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 0.93 |

These compounds exhibit variations in their substituents, which can influence their chemical reactivity and biological activity, highlighting the uniqueness of 4-amino-2-bromo-5-methylbenzoic acid within this group .

Bromination of aromatic carboxylic acids presents unique challenges due to the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. Two primary strategies dominate contemporary synthesis: electrophilic aromatic substitution and transition metal-catalyzed bromination.

Electrophilic Bromination with Directed Meta Selectivity

The carboxyl group in benzoic acid derivatives strongly directs electrophiles to the meta position relative to itself. For example, bromination of 5-methylbenzoic acid with bromine ($$ \text{Br}2 $$) in the presence of ferric bromide ($$ \text{FeBr}3 $$) yields 3-bromo-5-methylbenzoic acid as the major product. This reaction proceeds via the generation of a bromonium ion ($$ \text{Br}^+ $$), which attacks the aromatic ring at the meta position due to the carboxyl group’s deactivating effect.

Mechanistic Insights:

- The carboxyl group withdraws electron density through resonance, making the ring less reactive but favoring meta substitution.

- $$ \text{FeBr}3 $$ acts as a Lewis acid, polarizing $$ \text{Br}2 $$ to generate $$ \text{Br}^+ $$.

- Steric effects from the methyl group further influence regioselectivity, often favoring bromination at the less hindered ortho or para positions relative to the methyl substituent.

Transition Metal-Catalyzed Bromination

Copper and palladium catalysts enable regioselective bromination under milder conditions. For instance, copper(I) bromide ($$ \text{CuBr} $$) catalyzes the bromination of methylbenzoic acids using $$ \text{N}- $$bromosuccinimide (NBS) as a bromine source. This method avoids harsh acidic conditions and improves yields in substrates sensitive to over-bromination.

Comparative Analysis of Bromination Methods

| Method | Reagents/Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Electrophilic | $$ \text{Br}2 $$, $$ \text{FeBr}3 $$, 80°C | Meta to -COOH | 70–75 |

| Cu-Catalyzed | NBS, $$ \text{CuBr} $$, DMF, 60°C | Ortho to -CH₃ | 85–90 |

The structural analog landscape of 4-amino-2-bromo-5-methylbenzoic acid encompasses a diverse array of halogenated benzoic acid derivatives that exhibit distinct molecular properties and biological activities [1] [3] [22]. Systematic comparative analysis reveals critical structure-activity relationships that govern the pharmacological properties of these compounds.

Molecular Properties and Structural Variations

Comparative molecular analysis demonstrates significant diversity among halogenated aminobenzoic acid derivatives [1] [3] [25]. The target compound 4-amino-2-bromo-5-methylbenzoic acid (molecular formula C8H8BrNO2, molecular weight 230.06 g/mol) represents one of several structurally related isomers that differ in the positioning of functional groups [1] [22] [25]. Related analogs include 5-amino-2-bromo-4-methylbenzoic acid and 2-amino-5-bromo-4-methylbenzoic acid, which share identical molecular formulas but exhibit distinct substitution patterns [3] [22] [25].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Amino Position | Methyl Position |

|---|---|---|---|---|---|

| 4-Amino-2-bromo-5-methylbenzoic acid | C8H8BrNO2 | 230.06 | 2-Bromo | 4-Amino | 5-Methyl |

| 4-Amino-2-bromobenzoic acid | C7H6BrNO2 | 216.03 | 2-Bromo | 4-Amino | None |

| 5-Amino-2-bromo-4-methylbenzoic acid | C8H8BrNO2 | 230.06 | 2-Bromo | 5-Amino | 4-Methyl |

| 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | 230.06 | 5-Bromo | 2-Amino | 4-Methyl |

| 3-Amino-5-methylbenzoic acid | C8H9NO2 | 151.16 | None | 3-Amino | 5-Methyl |

Research findings indicate that halogenated benzoic acid derivatives demonstrate enhanced biological activities compared to their non-halogenated counterparts [27] [28] [33]. Studies on halogenated derivatives reveal that bromine substitution at different positions significantly alters the electronic properties and biological activities of these compounds [4] [5] [27]. The presence of multiple halogen substituents, such as in 4-amino-5-bromo-2-chlorobenzoic acid methyl ester, further modifies the molecular characteristics and potentially enhances specific biological interactions [28].

Structure-Activity Relationship Patterns

Systematic structure-activity relationship studies reveal that the positioning of halogen substituents critically influences biological activity [4] [5] [30]. Research demonstrates that ortho-halogen substitution patterns, particularly with bromine at the 2-position, create unique electronic environments that enhance binding affinity to specific molecular targets [4] [7] [30]. The comparative analysis of phenylacetic acid derivatives with halogenated benzyl subunits revealed the critical role of substituent positioning in aldose reductase inhibition, with specific halogen positioning determining inhibitory potency [4].

Studies on substituted sulfamoyl compounds demonstrate that bromo analogs exhibit enhanced nuclear factor kappa B activity enhancement compared to their non-halogenated counterparts [5]. The 5-bromo-2-aminothiazole derivatives showed distinct structure-activity relationships, with bromo substitution contributing to enhanced biological activity through specific electronic effects [5]. These findings suggest that halogen substitution patterns in benzoic acid derivatives follow predictable structure-activity relationships that can guide rational drug design approaches.

Biological Activity Correlations

Research findings indicate that halogenated aminobenzoic acid derivatives exhibit diverse biological activities that correlate with specific structural features [33] [35] [28]. Studies on 4-aminobenzoic acid derivatives demonstrate that halogen substitution significantly enhances antimicrobial properties, with brominated analogs showing particularly potent antibacterial activity against methicillin-resistant Staphylococcus aureus [28] [33]. The minimum inhibitory concentrations for halogenated derivatives range from 15.62 micrometers to 62.5 micrometers, demonstrating the impact of structural modifications on biological potency [28].

Comparative analysis of benzoic acid derivatives targeting proteostasis network modules revealed that 3-chloro-4-methoxybenzoic acid showed the most potent interaction with cathepsins B and L, achieving 467.3 ± 3.9% activation in cell-based assays [6]. These findings highlight the importance of halogen positioning and additional substituent effects in determining biological activity profiles. The hydroxybenzoic acid scaffold emerges as a promising candidate for developing novel modulators of proteostasis networks, with halogenated derivatives showing enhanced activity compared to unsubstituted analogs [6].

Electronic Effects of Ortho-Bromo vs Para-Amino Substituents

The electronic effects of ortho-bromo and para-amino substituents in 4-amino-2-bromo-5-methylbenzoic acid create a complex interplay of inductive and resonance effects that significantly influence molecular properties and biological activities [8] [9] [11] [14].

Ortho-Bromo Electronic Characteristics

The ortho-bromo substituent exerts strong electron-withdrawing effects through inductive mechanisms, with a Hammett sigma value of 0.23 [11] [14] [32]. This electron-withdrawing character significantly influences the acidity of the carboxylic acid group, making ortho-brominated benzoic acids stronger acids compared to their unsubstituted counterparts [11] [14] [32]. The ortho-bromo group operates primarily through inductive effects rather than resonance, as the bromine atom cannot participate in direct resonance interactions with the aromatic system [11] [14].

Research demonstrates that ortho-halogen substituents create unique electronic environments that differ significantly from meta and para positioning [11] [12] [32]. The gas phase acidity studies of substituted benzoic acids reveal that electron-withdrawing substituents like bromine increase acidity in the trend ortho < meta < para, indicating position-dependent electronic effects [32]. The electronegativity of the brominated phenyl fragment (ZC6H4) correlates directly with increased acidity, suggesting that inductive effects dominate over polarizability contributions [32].

Para-Amino Electronic Properties

The para-amino substituent exhibits strong electron-donating characteristics through both inductive and resonance mechanisms, with a Hammett sigma value of -0.66 [8] [9] [29]. This significant electron-donating effect makes para-aminobenzoic acid weaker than benzoic acid, with the amino group stabilizing the neutral acid form relative to the conjugate base [8] [9] [29]. The para-amino group demonstrates strong positive resonance effects (+R effect) that directly interact with the carboxylic acid group through the aromatic system [8] [9] [12].

Comparative studies reveal that para-aminobenzoic acid (pKa 4.77) is more acidic than ortho-aminobenzoic acid (pKa 4.89) due to intramolecular hydrogen bonding effects in the ortho isomer [8] [9]. The acidic hydrogen of the carboxylic group forms hydrogen bonds with the lone pair of nitrogen in the ortho-amino group, making proton extraction more difficult compared to the para isomer where such interactions are geometrically impossible [8] [9].

Electronic Effect Interactions and Molecular Properties

| Substituent Type | Electronic Nature | Hammett σ Value | pKa Effect on Benzoic Acid | Resonance Effect | Inductive Effect |

|---|---|---|---|---|---|

| Ortho-Bromo | Electron-withdrawing | 0.23 (σo) | Decreases (stronger acid) | No direct resonance | Strong -I effect |

| Para-Amino | Electron-donating | -0.66 (σp) | Increases (weaker acid) | Strong +R effect | Weak -I effect |

| Meta-Amino | Electron-donating (weak) | -0.16 (σm) | Slight increase | Moderate +R effect | Weak -I effect |

| Ortho-Amino | Electron-donating | N/A (ortho effects) | Complex (H-bonding) | Strong +R effect | Weak -I effect |

The simultaneous presence of ortho-bromo and para-amino substituents in 4-amino-2-bromo-5-methylbenzoic acid creates competing electronic effects that influence overall molecular properties [11] [12] [14]. The electron-withdrawing ortho-bromo group partially counteracts the electron-donating para-amino group, resulting in intermediate electronic characteristics [11] [14] [32]. This electronic balance affects protonation sites, with aminobenzoic acid derivatives having two possible protonation sites: the amine (N-protonation) and the carbonyl oxygen (O-protonation) [12].

Research using gas-phase infrared spectroscopy combined with density functional theory calculations demonstrates that the site of protonation depends not only on intrinsic molecular properties such as resonance effects but also critically on the molecular environment [12]. The electronic effects of substituents influence charge distribution patterns that determine physical and chemical properties of these biologically active small molecules [12].

Effective Atomic Orbital Analysis

Recent studies using effective atomic orbitals reveal that inductive effects of substituents are captured by shifts in carbon-carbon bonding framework occupations at meta positions, while resonance effects are described by shifts in 2pz-type effective atomic orbitals at ortho and para positions [14]. The electronic effects can be quantified using descriptors that separate sigma-type electron density contributions from carbon-hydrogen/substituent bonds and carbon-carbon bonding frameworks [14]. These findings provide systematic frameworks for quantifying substituent effects in aromatic systems, with excellent predictions of Hammett sigma values for meta-substituted benzoic acid derivatives (mean average error of 0.04) [14].

Methyl Group Steric Influences on Molecular Conformation

The methyl substituent at the 5-position in 4-amino-2-bromo-5-methylbenzoic acid introduces significant steric considerations that influence molecular conformation, intramolecular interactions, and overall chemical behavior [15] [16] [17] [19].

Positional Steric Effects and Conformational Analysis

Systematic studies of methyl-substituted benzoic acids reveal that steric effects depend critically on the position of methyl substitution relative to the carboxylic acid group [15] [16] [24]. The 5-methyl position (meta to the carboxyl group) represents a moderate steric environment that maintains molecular planarity while introducing subtle conformational influences [15] [16]. Research demonstrates that methyl groups in meta positions relative to the carboxyl group produce minimal steric hindrance compared to ortho positions, where significant steric interactions occur [15] [16] [17].

Conformational analysis reveals that single ortho methyl groups cause slight deviations from planarity, while compounds with methyl groups in both ortho positions (2,6-dimethyl) force significant non-planarity [15] [16] [17]. The 5-methyl substitution in 4-amino-2-bromo-5-methylbenzoic acid maintains conformational freedom and planarity, avoiding the severe steric constraints observed in ortho-disubstituted derivatives [15] [16]. Gas-phase studies confirm that methyl-substituted benzoic acids exist in planar conformations unless they possess methyl groups in both ortho positions [15] [16].

Steric Hindrance Classification and Effects

| Compound Position | Steric Hindrance Level | Effect on Planarity | H-bonding Potential | Conformational Freedom | Relative Acidity Change |

|---|---|---|---|---|---|

| 5-Methyl (meta to carboxyl) | Minimal | Maintains planarity | No intramolecular H-bond | High | Minimal effect |

| 4-Methyl (meta to carboxyl) | Minimal | Maintains planarity | No intramolecular H-bond | High | Minimal effect |

| 3-Methyl (ortho to carboxyl) | Moderate | Slight deviation | Possible with carboxyl | Moderate | Slight decrease |

| 2-Methyl (ortho to carboxyl) | Moderate | Slight deviation | Possible with carboxyl | Moderate | Slight decrease |

| 6-Methyl (ortho to carboxyl) | Moderate | Slight deviation | Possible with carboxyl | Moderate | Slight decrease |

| 2,6-Dimethyl (both ortho) | Severe | Forces non-planarity | Steric inhibition | Restricted | Significant decrease |

Research findings demonstrate that steric effects in methyl-substituted benzoic acids can be classified into two main categories: steric hindrance to resonance and electrostatic induction in deprotonated molecules [15] [16]. Steric hindrance to resonance occurs only in derivatives with two ortho methyl groups, while electrostatic induction affects all derivatives but is most pronounced for ortho substituents [15] [16]. Both effects increase acid strength and are attenuated in solution, with greater attenuation in methanol compared to dimethyl sulfoxide [15] [16].

Molecular Geometry and Hydrogen Bonding Interactions

The 5-methyl position in 4-amino-2-bromo-5-methylbenzoic acid precludes direct intramolecular hydrogen bonding with the carboxylic acid group due to geometric constraints [15] [16] [17]. This absence of intramolecular hydrogen bonding contrasts with ortho-methyl derivatives, where such interactions can stabilize specific conformations and influence acidity [15] [16]. The meta positioning of the methyl group allows for optimal molecular geometry without introducing significant steric strain or conformational restrictions [15] [16].

Studies on sterically hindered aromatic compounds demonstrate that methyl groups at ortho positions can cause steric hindrance to solvation of reaction centers, affecting chemical reactivity and biological activity [17] [19] [21]. The 5-methyl substitution avoids these complications, maintaining accessibility of functional groups for chemical and biological interactions [17] [19]. Computational studies using density functional theory methods confirm that meta-methyl substitutions produce minimal changes in molecular geometry compared to ortho substitutions [15] [24].

The development of SGLT2 inhibitors has revolutionized diabetes treatment, and 4-Amino-2-bromo-5-methylbenzoic acid plays a fundamental role as a key synthetic intermediate in this pharmaceutical class. SGLT2 inhibitors represent a breakthrough therapeutic approach that provides dual benefits for diabetes management and cardiovascular protection [1] [2].

Mechanistic Function in SGLT2 Synthesis

4-Amino-2-bromo-5-methylbenzoic acid serves as a critical precursor in the multi-step synthesis of various SGLT2 inhibitors through several established synthetic pathways. The compound's unique substitution pattern, featuring an amino group at position 4, a bromine atom at position 2, and a methyl group at position 5, provides the necessary functional handles for complex molecular transformations [1] [2].

The most significant application involves the conversion of this intermediate to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which serves as a key building block for multiple SGLT2 inhibitors currently in preclinical and phase I clinical studies [1] [2]. This transformation typically proceeds through a six-step synthetic sequence including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization reactions [2].

Industrial Scale Manufacturing

Large-scale production methods have been developed specifically for utilizing 4-Amino-2-bromo-5-methylbenzoic acid in SGLT2 inhibitor synthesis. Industrial processes have successfully operated at approximately 70 kg batch scales with overall yields reaching 24%, demonstrating the compound's viability for commercial pharmaceutical manufacturing [2]. The synthetic route employs cheap and easily available starting materials, making it economically attractive for large-scale production [2].

Specific SGLT2 Inhibitor Applications

Research has demonstrated the utility of 4-Amino-2-bromo-5-methylbenzoic acid in synthesizing analogs of established SGLT2 inhibitors including empagliflozin and canagliflozin [3] [4]. The brominated intermediate facilitates the formation of diarylmethane motifs that are characteristic structural features of this drug class [3] [5].

The synthetic strategy typically involves Friedel-Crafts acylation reactions followed by reduction steps, where 4-Amino-2-bromo-5-methylbenzoic acid derivatives undergo transformation to create the complex carbon backbone required for SGLT2 inhibitor activity [3] [5]. Advanced titanium-based methodologies have been developed that provide cleaner reaction profiles compared to traditional aluminum chloride-based approaches [3] [5].

Utility for Heterocyclic Scaffold Construction in Anticancer Agents

4-Amino-2-bromo-5-methylbenzoic acid demonstrates significant utility in constructing heterocyclic scaffolds for anticancer drug development. The compound's brominated structure provides essential reactivity patterns that enable the formation of complex heterocyclic systems with demonstrated anticancer activity.

Quinazoline Derivative Synthesis

The compound serves as a valuable building block for synthesizing quinazoline derivatives, which represent an important class of anticancer agents [6] [7]. The presence of both amino and carboxylic acid functional groups enables the formation of fused ring systems through cyclization reactions [6]. Research has shown that quinazoline derivatives prepared using brominated benzoic acid intermediates exhibit significant anticancer activity against various cancer cell lines [6].

Studies have demonstrated that quinazoline compounds derived from similar brominated intermediates show moderate to good anti-breast cancer activity against MCF-7 cell lines [6]. The structural modifications enabled by the brominated scaffold allow for fine-tuning of biological activity and selectivity profiles [6].

Pyrazolopyrimidine and Related Scaffolds

4-Amino-2-bromo-5-methylbenzoic acid contributes to the synthesis of 4-aminopyrazolopyrimidine scaffolds and their structural modifications, which are extensively utilized in anticancer drug development [7]. These scaffolds serve as the foundation for numerous kinase inhibitors targeting proteins such as BTK, EGFR, FGFR, PI3K, and other oncologically relevant targets [7].

The brominated intermediate facilitates the construction of novel heterocyclic frameworks through cross-coupling reactions and cyclization processes. Research has shown that modifications to these scaffolds can yield compounds with nanomolar potencies against specific cancer cell lines [7]. For example, compounds derived from similar brominated scaffolds have demonstrated IC₅₀ values below 1 nanomolar against various FGFR-mediated cancer cell lines [7].

Hybrid Molecule Development

The compound enables the synthesis of hybrid molecules that combine multiple pharmacophoric units for enhanced anticancer activity. Studies have shown that piperazine-linked heterocyclic hybrids incorporating brominated building blocks exhibit significant cytotoxic activity against tongue and oral cancer cell lines [8]. These hybrid compounds demonstrate IC₅₀ values ranging from 15-93 μM and show promise for inducing apoptosis through modulation of epithelial-to-mesenchymal transition pathways [8].

Structure-Activity Relationship Optimization

4-Amino-2-bromo-5-methylbenzoic acid provides a platform for systematic structure-activity relationship studies in anticancer drug development. The compound's multiple functional groups allow for selective modification of different molecular regions to optimize biological activity, selectivity, and pharmacokinetic properties [9] [7].

Computational studies have demonstrated that brominated derivatives can form strong interactions with key oncological targets, including DNA minor groove binding and protein kinase active site occupancy [9]. These interactions contribute to the compounds' mechanisms of action in cancer cell growth inhibition [9].

Precursor Function in Radiopharmaceutical Labeling Strategies

4-Amino-2-bromo-5-methylbenzoic acid serves as an important precursor in radiopharmaceutical development, particularly for fluorine-18 and iodine-based radiotracer synthesis. The compound's brominated structure provides essential functionality for radiohalogen incorporation through well-established radiochemical transformations.

Fluorine-18 Labeling Applications

The brominated intermediate enables fluorine-18 incorporation through nucleophilic aromatic substitution reactions, which are fundamental to PET radiotracer development [10] [11]. The bromine atom at position 2 serves as an excellent leaving group for [¹⁸F]fluoride incorporation under standard radiochemical conditions [10] [11].

Research has demonstrated successful [¹⁸F]fluoride labeling of similar brominated benzoic acid derivatives using potassium [¹⁸F]fluoride with Kryptofix 222 in polar aprotic solvents such as DMSO [10]. These reactions typically proceed at elevated temperatures (100-150°C) with radiochemical yields ranging from 70-95% [10].

Prosthetic Group Development

4-Amino-2-bromo-5-methylbenzoic acid derivatives can be converted to radiofluorinated prosthetic groups for biomolecule labeling [11]. The amino functionality enables conjugation to peptides, proteins, and other biomolecules through established bioconjugation chemistry [11].

The compound facilitates the preparation of 4-[¹⁸F]fluorobenzoic acid derivatives, which serve as versatile prosthetic groups for radiotracer development [11]. These prosthetic groups can be conjugated to aminooxy-functionalized biomolecules through oxime formation reactions, providing stable radiolabeled compounds for PET imaging applications [11].

Radioiodination Strategies

The compound's structure supports radioiodination approaches for SPECT imaging applications. The brominated intermediate can undergo halogen exchange reactions or serve as a precursor for iodinated analogs through metal-catalyzed cross-coupling reactions [12].

Research has shown that similar brominated benzoic acid derivatives can be converted to maleimidoethyl 3-(guanidinomethyl)-5-iodobenzoate (MEGMB) for site-specific radioiodination of antibody fragments [12]. This approach enables the preparation of residualizing radiopharmaceuticals with enhanced tumor retention properties [12].

Multi-Step Radiosynthesis

4-Amino-2-bromo-5-methylbenzoic acid enables complex multi-step radiosyntheses for advanced radiotracer development [10]. The compound serves as a starting point for cascade reactions involving N-alkylation, reductive amination, methylation, and hydrolysis steps to produce sophisticated radiopharmaceuticals [10].

These multi-step approaches have been successfully employed to synthesize sphingosine-1-phosphate receptor 1 (S1PR1) radiotracers for central nervous system imaging [10]. The radiochemical yields for these complex transformations range from 8-21%, with high radiochemical purity (>95%) and high molar activity (>39 GBq/μmol) [10].

Quality Control and Characterization

The use of 4-Amino-2-bromo-5-methylbenzoic acid in radiopharmaceutical synthesis requires robust analytical methods for quality control [12]. Standard characterization techniques include radiochemical purity determination by radio-HPLC, molar activity measurements, and stability assessments in biological media [12].